2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide
Description
The compound 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide features a benzamide core substituted with a bromine atom at the 2-position. The amine side chain is a unique ethyl group bearing both furan-2-yl and thiophen-2-yl heterocycles. This structural complexity confers distinct electronic and steric properties, making it a candidate for pharmacological exploration, particularly in targeting heterocycle-sensitive enzymes or receptors.
Properties
IUPAC Name |
2-bromo-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2S/c18-14-6-2-1-5-12(14)17(20)19-11-13(15-7-3-9-21-15)16-8-4-10-22-16/h1-10,13H,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMDVJDDRCEPIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and furans.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted benzamide.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and furans.
Reduction: Hydrogen-substituted benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of organic synthesis, 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the development of derivatives with tailored properties for specific applications.
Biology
This compound has been investigated for its bioactive potential , particularly in antimicrobial and anticancer research. The presence of the furan and thiophene rings is believed to enhance its interaction with biological targets, making it a candidate for further exploration in drug development.
Medicine
Research has focused on the therapeutic effects of this compound, especially in targeting specific enzymes or receptors involved in disease processes. Preliminary studies suggest that it may exhibit anticancer properties , potentially inhibiting cancer cell proliferation through various mechanisms.
Materials Science
The compound's structural characteristics make it suitable for applications in the development of organic semiconductors and advanced materials. Its electronic properties can be exploited in creating devices with enhanced performance.
Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance:
-
Apoptosis Induction : A study indicated that structurally similar compounds could induce apoptosis in cancer cell lines, suggesting that modifications to this compound could enhance its efficacy.
"Structurally similar compounds accelerated apoptosis in MCF cell lines when administered at specific dosages."
- In Vivo Tumor Suppression : Animal model studies have shown that derivatives can significantly suppress tumor growth, indicating their therapeutic potential in oncology.
Study on Anticancer Properties
A recent investigation into the anticancer effects of benzamide derivatives revealed significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 25.72 μM to lower values depending on structural modifications.
In Vivo Studies
In vivo studies demonstrated that certain derivatives effectively suppressed tumor growth in animal models, reinforcing their potential as therapeutic agents.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds are selected for comparison based on shared benzamide scaffolds, heterocyclic substitutions, or bromine/halogen functionalities:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations
Impact of Benzamide Substituents
- Bromine vs. Polar Groups : The 2-bromo substituent in the target compound introduces steric bulk and electron-withdrawing effects, which may influence binding to hydrophobic pockets in proteins. In contrast, polar groups like 2-hydroxy (Rip-D, logSw = -3.97 in related compounds ) or 4-butoxy enhance solubility but reduce membrane permeability .
- Halogen Positioning : The 2-bromo substitution in the target compound contrasts with 4-bromo analogs (e.g., ), which may exhibit different electronic distributions and intermolecular interactions.
Amine Side Chain Modifications
- Dual Heterocycles : The ethyl-linked furan-thiophene combination in the target compound is rare. This structure may facilitate π-π stacking or hydrogen bonding with biological targets, as seen in furanylbenzamide inhibitors targeting SHP2 (e.g., SBI-3570 ).
- Single Heterocycles : Compounds like 4-butoxy-N-[2-(thiophen-2-yl)ethyl]benzamide highlight the role of thiophene in enhancing lipophilicity (logP = 4.01), while dimethoxyphenyl derivatives (Rip-B ) prioritize solubility.
Biological Activity
2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound notable for its unique structural features, including a bromine atom, furan, and thiophene rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and other scientific applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 376.3 g/mol. The compound features a benzamide core that is substituted with both furan and thiophene groups, which are known to enhance the biological activity of compounds through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 376.3 g/mol |
| CAS Number | 2097893-77-9 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and furan rings have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL . This suggests that the presence of these heterocycles may enhance the compound's ability to disrupt microbial cell processes.
Anticancer Potential
The structure of this compound indicates potential anticancer properties, as many benzamide derivatives have been studied for their ability to inhibit cancer cell proliferation. In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines, with IC50 values indicating effective concentrations for cell growth inhibition . The mechanism often involves the modulation of apoptotic pathways and interference with cellular signaling.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The presence of electron-withdrawing groups like bromine enhances the electrophilicity of the compound, facilitating interactions with biological targets. Additionally, the spatial arrangement of the furan and thiophene rings plays a crucial role in determining the compound's reactivity and interaction with biomolecules.
Case Study 1: Antimicrobial Screening
A recent study evaluated a series of benzamide derivatives including this compound against Plasmodium falciparum. Results indicated that modifications in the N-substituent significantly influenced antimalarial potency, suggesting that the structural elements present in this compound may similarly affect its efficacy against other pathogens .
Case Study 2: Cancer Cell Line Evaluation
In another study focusing on anticancer activity, various derivatives were tested against human leukemia cell lines. Compounds structurally related to this compound demonstrated selective cytotoxicity, with some exhibiting GI50 values as low as 10 nM, indicating strong potential for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
